molecular formula C22H19ClN6O3 B2712770 5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251629-45-4

5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2712770
CAS No.: 1251629-45-4
M. Wt: 450.88
InChI Key: XUFXXRQDOCVPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H19ClN6O3 and its molecular weight is 450.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-protozoal Activity

Research has shown that compounds containing 1,2,4-oxadiazole and 1,2,4-triazole have significant biological activities, including anti-protozoal and anti-cancer properties. A study by Dürüst et al. (2012) explored the synthesis of novel oxadiazolyl pyrrolo triazole diones and investigated their in vitro anti-protozoal and cytotoxic activities. These compounds, including variants similar to the specified chemical, exhibit potential as therapeutic agents against protozoal infections (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Oxidation and Antimicrobial Activities

Another aspect of research focuses on the oxidation properties and antimicrobial activities of triazole derivatives. For example, Zolfigol et al. (2006) utilized a 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione reagent for the oxidation of pyrazolines, demonstrating the chemical reactivity and potential applications of triazole derivatives in synthesis processes (Zolfigol et al., 2006). Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing the potential of these compounds in combating microbial infections (Bektaş et al., 2007).

Solubility Thermodynamics in Drug Delivery

The solubility and partitioning processes of triazole compounds in biologically relevant solvents are crucial for drug delivery. Volkova et al. (2020) synthesized a novel antifungal compound from the triazole class and analyzed its solubility in various solvents, providing insights into the drug delivery aspects of these compounds (Volkova, Levshin, & Perlovich, 2020).

Structural Characterization and Interactions

Understanding the structure and interactions of triazole derivatives is key to their application. Karayel et al. (2015) determined the crystal structures of antioxidant triazolyl-benzimidazole compounds, illustrating the significance of studying molecular structures for potential pharmaceutical applications (Karayel et al., 2015).

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3/c1-11-4-6-14(8-13(11)3)20-24-17(32-26-20)10-28-19-18(25-27-28)21(30)29(22(19)31)15-7-5-12(2)16(23)9-15/h4-9,18-19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXXRQDOCVPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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